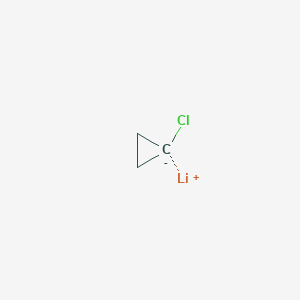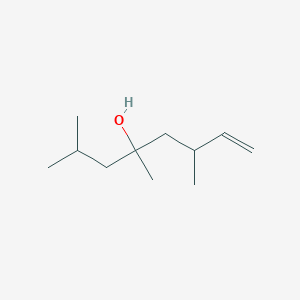![molecular formula C16H19NO5 B14241581 L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- CAS No. 501683-81-4](/img/structure/B14241581.png)
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-: is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethynyl group attached to the tyrosine molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N-dimethylformamide (DMF) as a solvent, with bromoethane and potassium carbonate as reagents . The reaction is carried out under reflux conditions, and the product is purified by filtration and evaporation of the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The Boc protecting group can be removed under acidic conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of L-Tyrosine derivatives without the Boc group.
Substitution: Formation of substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- involves its interaction with various molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The ethynyl group can participate in various chemical reactions, leading to the formation of different products. These interactions can affect protein synthesis and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- L-Tyrosine, 3-amino-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-(1,1-dimethylethyl)-
Uniqueness
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- is unique due to the presence of both the Boc protecting group and the ethynyl group. This combination allows for selective reactions and the formation of a wide range of derivatives, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
501683-81-4 |
|---|---|
Fórmula molecular |
C16H19NO5 |
Peso molecular |
305.32 g/mol |
Nombre IUPAC |
(2S)-3-(3-ethynyl-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H19NO5/c1-5-11-8-10(6-7-13(11)18)9-12(14(19)20)17-15(21)22-16(2,3)4/h1,6-8,12,18H,9H2,2-4H3,(H,17,21)(H,19,20)/t12-/m0/s1 |
Clave InChI |
IWVDRFRMZHNZIH-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)C#C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)C#C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)

![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)

![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)


![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)

![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)

![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
